molecular formula C7H13BF3KO2 B6608188 potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide CAS No. 2108678-38-0

potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide

Cat. No.: B6608188
CAS No.: 2108678-38-0
M. Wt: 236.08 g/mol
InChI Key: RPAWBDIQTBETNB-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide is an organoboron compound with the molecular formula C7H13BF3KO2 and a molecular weight of 236.08 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide typically involves the reaction of 5-methoxy-2-methyl-5-oxopentan-2-yl halide with potassium trifluoroborate under specific reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.

  • Industry: Its unique properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Potassium trifluoro(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide is unique due to its specific structural features and reactivity. Similar compounds include potassium trifluoro(5-methylfuran-2-yl)borate and other organoboron reagents used in cross-coupling reactions. These compounds share similarities in their boron-containing structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

potassium;trifluoro-(5-methoxy-2-methyl-5-oxopentan-2-yl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BF3O2.K/c1-7(2,8(9,10)11)5-4-6(12)13-3;/h4-5H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAWBDIQTBETNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(C)(C)CCC(=O)OC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BF3KO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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